Cas no 83636-46-8 (2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester)

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester structure
83636-46-8 structure
Product Name:2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
CAS 번호:83636-46-8
MF:C10H11BrO2
메가와트:243.097142457962
MDL:MFCD18908971
CID:2126462
PubChem ID:11032083
Update Time:2025-10-05

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • methyl 2-(4-bromophenyl)propanoate
    • 2-(4-BroMo-phenyl)-propionic acid Methyl ester
    • Methyl 4-bromo-α-methylbenzeneacetate (ACI)
    • Methyl 2-(4-bromophenyl)propionate
    • Methyl 2-(p-bromophenyl)propionate
    • Z1269137336
    • DA-02510
    • KZWKRXZFJWFHSR-UHFFFAOYSA-N
    • EN300-214678
    • SY202075
    • SCHEMBL5148090
    • 83636-46-8
    • Methyl2-(4-bromophenyl)propanoate
    • MFCD18908971
    • D75716
    • CS-0096048
    • BS-44342
    • Methyl 2-(4'-bromophenyl)propanoate
    • AKOS026103965
    • 2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
    • MDL: MFCD18908971
    • 인치: 1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
    • InChIKey: KZWKRXZFJWFHSR-UHFFFAOYSA-N
    • 미소: O=C(C(C)C1C=CC(Br)=CC=1)OC

계산된 속성

  • 정밀분자량: 241.99400
  • 동위원소 질량: 241.99424g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 26.3Ų

실험적 성질

  • PSA: 26.30000
  • LogP: 2.72560

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester 보안 정보

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B751295-50mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
50mg
$ 70.00 2022-06-06
TRC
B751295-100mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
100mg
$ 95.00 2022-06-06
TRC
B751295-500mg
2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester
83636-46-8
500mg
$ 365.00 2022-06-06
Enamine
EN300-214678-1g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95%
1g
$375.0 2023-09-16
Enamine
EN300-214678-5g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95%
5g
$1556.0 2023-09-16
Enamine
EN300-214678-10g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95%
10g
$3037.0 2023-09-16
eNovation Chemicals LLC
Y0994339-5g
2-(4-BroMo-phenyl)-propionic acid Methyl ester
83636-46-8 95%
5g
$1780 2024-08-02
Enamine
EN300-214678-0.05g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.05g
$87.0 2025-02-20
Enamine
EN300-214678-0.1g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.1g
$130.0 2025-02-20
Enamine
EN300-214678-0.25g
methyl 2-(4-bromophenyl)propanoate
83636-46-8 95.0%
0.25g
$186.0 2025-02-20

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium diisopropylamide ;  -78 °C
참조
The discovery of MK-0674, an orally bioavailable cathepsin K inhibitor
Isabel, Elise; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 887-892

합성 방법 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors
Rogacki, Maciej K.; et al, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

합성 방법 3

반응 조건
1.1 Reagents: Sulfuric acid ,  1H-1,2,3-Benziodoxathiole, 1-hydroxy-5-methyl-, 3,3-dioxide Solvents: Methanol ;  60 min, reflux
참조
Oxidative rearrangements of aryl alkanones with 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide, a "green" analog of Koser's reagent
Justik, Michael W., Tetrahedron Letters, 2007, 48(17), 3003-3007

합성 방법 4

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ,  Bis(acetato-κO)[2,6-bis[(1R)-1-methyl-2-oxo-2-[(2,4,6-trimethylphenyl)amino]etho… ;  20 °C; 48 h, 20 °C
1.2 Solvents: Water
참조
Stereoselective Ketone Rearrangements with Hypervalent Iodine Reagents
Malmedy, Florence; et al, Chemistry - A European Journal, 2016, 22(45), 16072-16077

합성 방법 5

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: 1919884-93-7 Solvents: Toluene ;  20 h, 120 °C
참조
Manganese catalyzed α-methylation of ketones with methanol as a C1 source
Bruneau-Voisine, Antoine; et al, Chemical Communications (Cambridge, 2019, 55(3), 314-317

합성 방법 6

반응 조건
1.1 Catalysts: Nickel iodide (NiI2) ,  2-(1H-Imidazol-2-yl)pyridine Solvents: Dimethylacetamide ;  1.5 h, 80 °C
1.2 Reagents: Pyridine ,  Zinc ,  Magnesium chloride Solvents: Dimethylacetamide ;  12 h, rt
참조
Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides
Ying, Xiaoyuan; et al, Angewandte Chemie, 2023, 62(26),

합성 방법 7

반응 조건
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Dichloromethane
참조
Preparation of methyl 2-arylpropanoates by the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base
Yamauchi, Takayoshi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(11), 4015-18

합성 방법 8

반응 조건
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2 h, reflux
참조
Total synthesis of carbazole alkaloids
Bhatthula, Bharath Kumar Goud; et al, Tetrahedron, 2019, 75(7), 874-887

합성 방법 9

반응 조건
1.1 Reagents: Lead tetraacetate ,  Perchloric acid Solvents: Trimethyl orthoformate ,  Water
참조
Oxidative rearrangement of aryl ethyl ketones to alkyl 2-arylpropanoates by lead(IV) acetate
Yamauchi, Takayoshi; et al, Journal of the Chemical Society, 1987, (7), 1433-6

합성 방법 10

반응 조건
1.1 Reagents: Perchloric acid Catalysts: Thallium nitrate Solvents: Water
참조
Thallium(III) nitrate-mediated efficient synthesis of 2-arylpropionic acids from 1-haloethyl aryl ketones
Yamauchi, Takayoshi; et al, Journal of the Chemical Society, 1987, (6), 1255-7

합성 방법 11

반응 조건
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Dichloromethane
참조
One-step synthesis of methyl 2-arylpropanoates from 2-hydroxypropiophenone dimethyl acetals using sulfuryl chloride and an amide or a weak base
Yamauchi, Takayoshi; et al, Synthesis, 1986, (12), 1044-5

합성 방법 12

반응 조건
1.1 30 min, rt
참조
Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides
Wu, Fei; et al, Nature Communications, 2023, 14(1),

합성 방법 13

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 50 atm, 120 °C
참조
Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids
Yao, Ya-Hong; et al, Angewandte Chemie, 2021, 60(43), 23117-23122

합성 방법 14

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Triphenylphosphine ,  Palladium chloride (chitosan complex, silica-supported) ,  Nickel dichloride ,  Chitosan (palladium complex, silica-supported) Solvents: 1,4-Dioxane ,  Water ;  10 h, 2.5 MPa, 80 °C
참조
Natural biopolymer-supported bimetallic catalyst system for the carbonylation to esters of Naproxen
Zhang, Jun; et al, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 59-65

합성 방법 15

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Asymmetric Aminations and Kinetic Resolution of Acyclic α-Branched Ynones
He, Faqian; et al, Chinese Journal of Chemistry, 2022, 40(1), 15-20

합성 방법 16

반응 조건
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Total synthesis of carbazole alkaloids
Bhatthula, Bharath Kumar Goud; et al, Tetrahedron, 2019, 75(7), 874-887

합성 방법 17

반응 조건
1.1 Reagents: Acetic acid ,  tert-Butyldiphenylsilyl chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: 1,2-Dichloroethane ;  24 h, 30 atm, 80 °C
2.1 30 min, rt
참조
Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides
Wu, Fei; et al, Nature Communications, 2023, 14(1),

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Raw materials

2-(4-Bromo-Phenyl)-Propionic Acid Methyl Ester Preparation Products

추천 공급업체
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen